alpha,alpha-Diphenyl-3-methoxy-2-piperidinemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha-Diphenyl-3-methoxy-2-piperidinemethanol hydrochloride: is a chemical compound known for its unique structure and properties It is a derivative of piperidine, featuring a methoxy group and two phenyl groups attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Diphenyl-3-methoxy-2-piperidinemethanol hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the methoxy and diphenyl groups. One common method involves the use of Grignard reagents to form the diphenyl groups, followed by methoxylation using methanol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha,alpha-Diphenyl-3-methoxy-2-piperidinemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Alpha,alpha-Diphenyl-3-methoxy-2-piperidinemethanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of alpha,alpha-Diphenyl-3-methoxy-2-piperidinemethanol hydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- Alpha,alpha-Diphenyl-4-piperidinemethanol hydrochloride
- Alpha,alpha-Diphenyl-2-piperidinemethanol hydrochloride
- Alpha,alpha-Diphenyl-3-methoxy-4-piperidinemethanol hydrochloride
Comparison: Alpha,alpha-Diphenyl-3-methoxy-2-piperidinemethanol hydrochloride is unique due to the specific positioning of the methoxy group on the piperidine ring.
Eigenschaften
CAS-Nummer |
19974-71-1 |
---|---|
Molekularformel |
C19H24ClNO2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
(3-methoxypiperidin-2-yl)-diphenylmethanol;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-22-17-13-8-14-20-18(17)19(21,15-9-4-2-5-10-15)16-11-6-3-7-12-16;/h2-7,9-12,17-18,20-21H,8,13-14H2,1H3;1H |
InChI-Schlüssel |
ZERWSPVSOUTXJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCNC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.